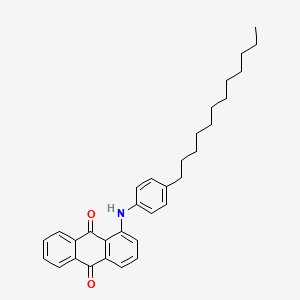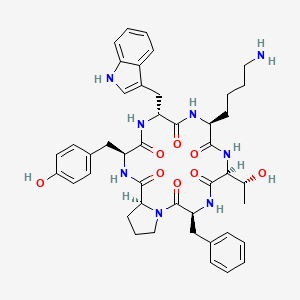![molecular formula C50H34N4O2 B13737452 4,4'-(6,6'-Bis(4-aminophenyl)-[9,9'-bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13737452.png)
4,4'-(6,6'-Bis(4-aminophenyl)-[9,9'-bicarbazole]-3,3'-diyl)dibenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(6,6’-Bis(4-aminophenyl)-[9,9’-bicarbazole]-3,3’-diyl)dibenzaldehyde is a complex organic compound with the molecular formula C52H32N2O4. This compound is characterized by its unique structure, which includes two aminophenyl groups and a bicarbazole core. It is primarily used in advanced materials science and organic electronics due to its unique electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(6,6’-Bis(4-aminophenyl)-[9,9’-bicarbazole]-3,3’-diyl)dibenzaldehyde typically involves multiple steps, including the formation of the bicarbazole core and the subsequent attachment of aminophenyl and benzaldehyde groups. One common method involves the following steps:
Formation of the Bicarbazole Core: This can be achieved through a cyclization reaction involving appropriate precursors under high-temperature conditions.
Attachment of Aminophenyl Groups: The bicarbazole core is then reacted with aminophenyl compounds in the presence of a catalyst to form the desired aminophenyl-substituted bicarbazole.
Introduction of Benzaldehyde Groups: Finally, the aminophenyl-substituted bicarbazole is reacted with benzaldehyde under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(6,6’-Bis(4-aminophenyl)-[9,9’-bicarbazole]-3,3’-diyl)dibenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Substitution: The aminophenyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,4’-(6,6’-Bis(4-aminophenyl)-[9,9’-bicarbazole]-3,3’-diyl)dibenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its use in bioimaging.
Medicine: Explored for its potential as a therapeutic agent or diagnostic tool.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4,4’-(6,6’-Bis(4-aminophenyl)-[9,9’-bicarbazole]-3,3’-diyl)dibenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with proteins or nucleic acids, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Diaminobenzophenone: Another compound with aminophenyl groups but with a simpler structure.
4,4’-Diaminodiphenyl sulfone: Contains sulfone groups instead of the bicarbazole core.
4,4’-Diaminodiphenyl ether: Features ether linkages instead of the bicarbazole core.
Uniqueness
4,4’-(6,6’-Bis(4-aminophenyl)-[9,9’-bicarbazole]-3,3’-diyl)dibenzaldehyde is unique due to its bicarbazole core, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring high electronic performance, such as organic electronics and advanced materials.
Propiedades
Fórmula molecular |
C50H34N4O2 |
|---|---|
Peso molecular |
722.8 g/mol |
Nombre IUPAC |
4-[6-(4-aminophenyl)-9-[3-(4-aminophenyl)-6-(4-formylphenyl)carbazol-9-yl]carbazol-3-yl]benzaldehyde |
InChI |
InChI=1S/C50H34N4O2/c51-41-17-9-35(10-18-41)39-15-23-49-45(27-39)43-25-37(33-5-1-31(29-55)2-6-33)13-21-47(43)53(49)54-48-22-14-38(34-7-3-32(30-56)4-8-34)26-44(48)46-28-40(16-24-50(46)54)36-11-19-42(52)20-12-36/h1-30H,51-52H2 |
Clave InChI |
PVYCVHOHEBQHAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=C(C=C5)N)N6C7=C(C=C(C=C7)C8=CC=C(C=C8)C=O)C9=C6C=CC(=C9)C1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


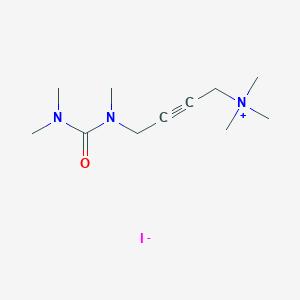

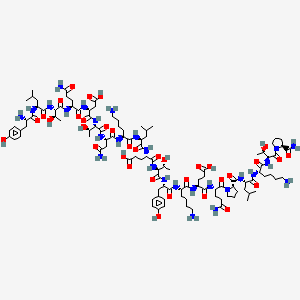


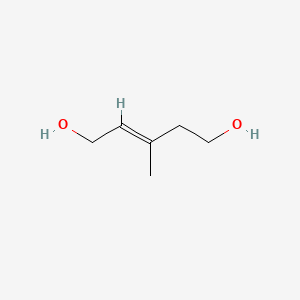

![N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate](/img/structure/B13737418.png)

![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aS,6bR,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13737431.png)
![2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate](/img/structure/B13737432.png)

